

4-Amino-2-chloro-5-methylpyrimidine structural analysis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-chloro-5-methylpyrimidine

Cat. No.: B014533

[Get Quote](#)

4-Amino-2-chloro-5-methylpyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis and characterization of **4-Amino-2-chloro-5-methylpyrimidine**, a key intermediate in the synthesis of a variety of pharmaceutical compounds. This document outlines its chemical and physical properties, spectral characteristics, a representative synthetic protocol, and its significance in medicinal chemistry.

Core Compound Properties

4-Amino-2-chloro-5-methylpyrimidine is a substituted pyrimidine with the chemical formula $C_5H_6ClN_3$.^{[1][2]} It presents as a white to off-white crystalline powder.^[1] This compound serves as a crucial building block in the development of antiviral and anticancer drugs.^[1]

Property	Value	Source
CAS Number	14394-70-8	[1][2]
Molecular Formula	C5H6ClN3	[1][2]
Molecular Weight	143.57 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	232-235°C	
pKa (Predicted)	2.78 ± 0.10	[1]
Solubility	Sparingly soluble in water. Soluble in DMSO, Ethyl Acetate, Methanol.	[1]

Molecular Structure

The structure of **4-Amino-2-chloro-5-methylpyrimidine**, characterized by a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 5, is a versatile scaffold for further chemical modifications.

Caption: Molecular Structure of **4-Amino-2-chloro-5-methylpyrimidine**

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and quality control of **4-Amino-2-chloro-5-methylpyrimidine**. While specific experimental spectra for this compound were not available in the searched literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum would provide signals for the five carbon atoms in the molecule, with their chemical shifts being characteristic of their chemical environment within the heterocyclic ring and the methyl group.

¹ H NMR (Predicted)	
Chemical Shift (ppm)	Assignment
Specific experimental data not found	Methyl Protons (-CH ₃)
Specific experimental data not found	Amino Protons (-NH ₂)
Specific experimental data not found	Pyrimidine Ring Proton

¹³ C NMR (Predicted)	
Chemical Shift (ppm)	Assignment
Specific experimental data not found	Methyl Carbon (-CH ₃)
Specific experimental data not found	Pyrimidine Ring Carbons

Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-2-chloro-5-methylpyrimidine** would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For the related compound 2-amino-4,6-dichloropyrimidine, N-H stretching vibrations are observed in the region of 3200-3500 cm⁻¹, and the C-Cl stretching mode is found in the 550-650 cm⁻¹ region.[3]

IR Absorption (Predicted)	
Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amino group)
~1650-1590	N-H scissoring (amino group)
~1600-1450	C=C and C=N stretching (pyrimidine ring)
~700-550	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) would correspond to the molecular weight of **4-Amino-2-chloro-5-methylpyrimidine**. Fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or parts of the pyrimidine ring.

Mass Spectrometry (Predicted)	
m/z Value	Assignment
~143/145	Molecular Ion Peak [M, M+2] (due to ^{35}Cl and ^{37}Cl isotopes)
Specific experimental data not found	Fragmentation Peaks

Experimental Protocols

The synthesis of **4-Amino-2-chloro-5-methylpyrimidine** can be achieved through the selective amination of 2,4-dichloro-5-methylpyrimidine. This section provides a representative experimental protocol.

Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

This protocol is based on the general principle of nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine is displaced by an amino group.

Materials:

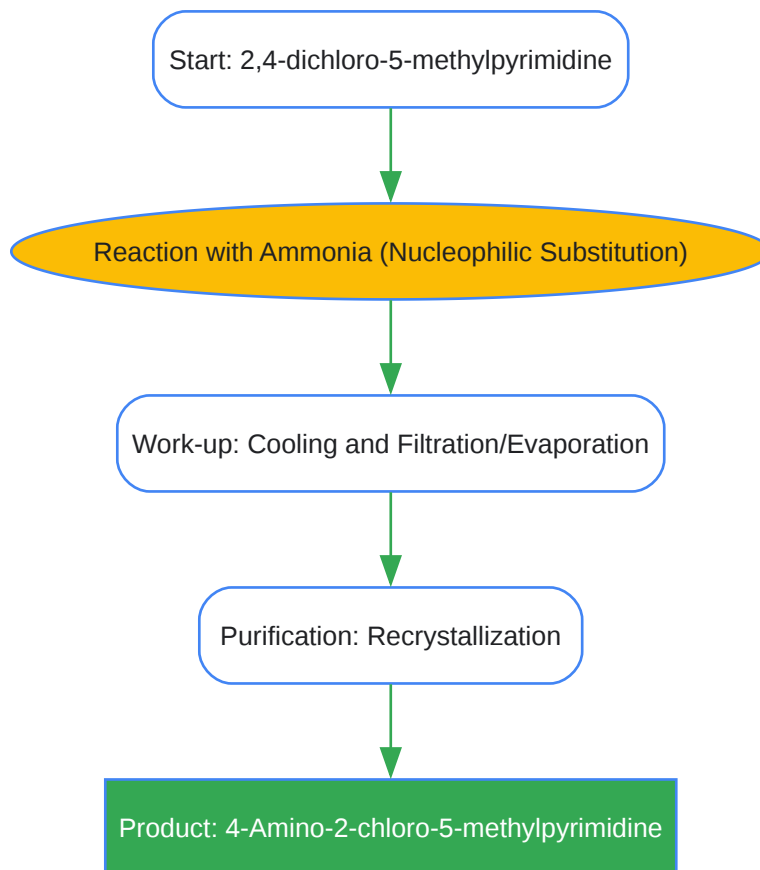
- 2,4-dichloro-5-methylpyrimidine
- Aqueous or alcoholic ammonia
- Solvent (e.g., ethanol, dioxane, or water)
- Reaction vessel equipped with a stirrer and reflux condenser
- Heating mantle

- Filtration apparatus
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve or suspend 2,4-dichloro-5-methylpyrimidine in a chosen solvent.
- Add an excess of aqueous or alcoholic ammonia to the mixture.
- Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate has formed, collect the solid product by filtration.
- If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure **4-Amino-2-chloro-5-methylpyrimidine**.

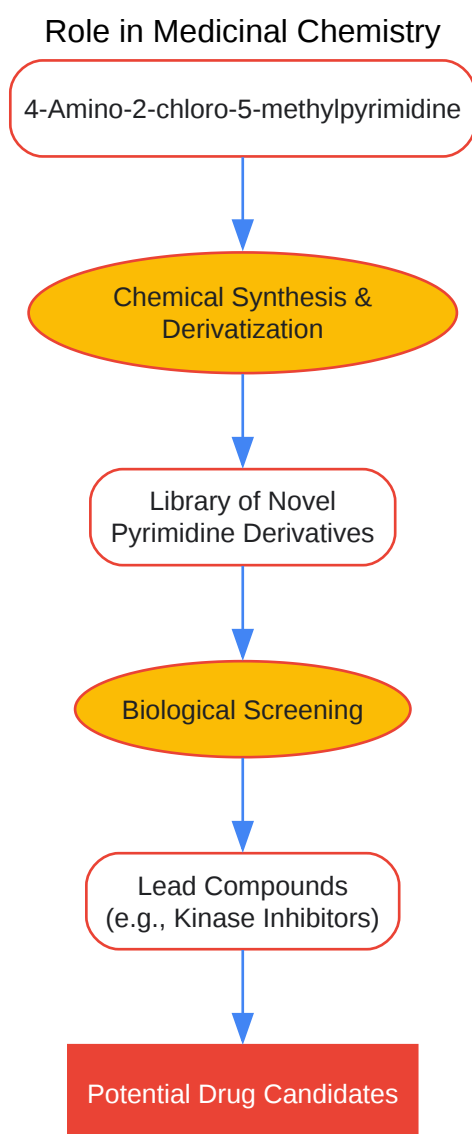
Synthetic Workflow for 4-Amino-2-chloro-5-methylpyrimidine

[Click to download full resolution via product page](#)Caption: Synthetic Workflow for **4-Amino-2-chloro-5-methylpyrimidine**

Role in Drug Development

4-Amino-2-chloro-5-methylpyrimidine is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of multiple reaction sites—the amino group, the chloro group, and the pyrimidine ring—allows for a variety of chemical transformations to build diverse molecular libraries for drug discovery.

Derivatives of substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[4] For instance, the pyrimidine scaffold is a core component of several kinase inhibitors used in cancer therapy. The specific derivatives synthesized from **4-Amino-2-chloro-5-methylpyrimidine** would have their mechanisms of action determined by the nature of the substituents introduced.



[Click to download full resolution via product page](#)

Caption: Role of **4-Amino-2-chloro-5-methylpyrimidine** in Drug Discovery

Conclusion

4-Amino-2-chloro-5-methylpyrimidine is a valuable chemical intermediate with a well-defined structure and physical properties. Its utility in the synthesis of diverse heterocyclic compounds makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthetic protocols and structural data provided in this guide serve as a foundational resource for the further exploration and application of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-5-methylpyrimidin-4-amine | C₅H₆ClN₃ | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-2-chloro-5-methylpyrimidine structural analysis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014533#4-amino-2-chloro-5-methylpyrimidine-structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com